![molecular formula C13H16O B14174530 [2-(3-Phenylpropylidene)cyclopropyl]methanol CAS No. 921195-34-8](/img/structure/B14174530.png)
[2-(3-Phenylpropylidene)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Phenylpropylidene)cyclopropyl]methanol is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a phenylpropylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Phenylpropylidene)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with phenylpropylidene derivatives under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Phenylpropylidene)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenylpropylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclopropylmethanone derivatives.
Reduction: Formation of cyclopropylmethanol or cyclopropylalkane derivatives.
Substitution: Formation of substituted cyclopropylmethanol derivatives.
Scientific Research Applications
[2-(3-Phenylpropylidene)cyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(3-Phenylpropylidene)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropyl group is known to impart stability and rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanemethanol: Similar in structure but lacks the phenylpropylidene group.
Cyclopropylmethanol: A simpler analog with only the cyclopropyl and methanol moieties.
Phenylpropylidene derivatives: Compounds with similar substituents but different core structures.
Uniqueness
[2-(3-Phenylpropylidene)cyclopropyl]methanol is unique due to the combination of the cyclopropyl ring and the phenylpropylidene group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
921195-34-8 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
[2-(3-phenylpropylidene)cyclopropyl]methanol |
InChI |
InChI=1S/C13H16O/c14-10-13-9-12(13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,13-14H,4,7,9-10H2 |
InChI Key |
RBUUOJYVWSERHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1=CCCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



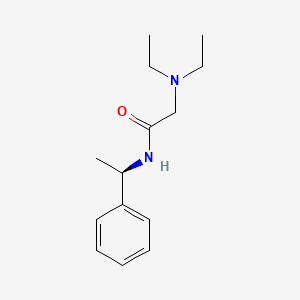
![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)
![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
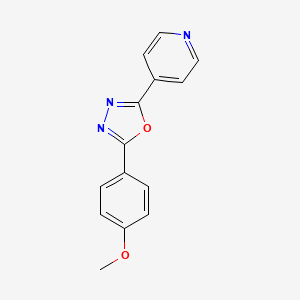
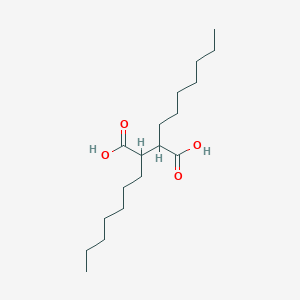

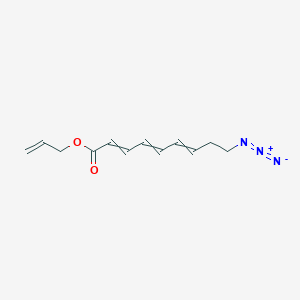

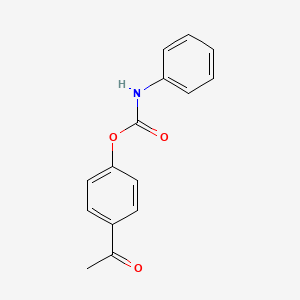
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
